molecular formula C7H10O B8462549 (R)-5-methyl-2-cyclohexenone CAS No. 54307-74-3

(R)-5-methyl-2-cyclohexenone

Cat. No.: B8462549
CAS No.: 54307-74-3
M. Wt: 110.15 g/mol
InChI Key: NQICQYZVEPBJON-ZCFIWIBFSA-N
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Description

(R)-5-methyl-2-cyclohexenone is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

54307-74-3

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(5R)-5-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2,4,6H,3,5H2,1H3/t6-/m1/s1

InChI Key

NQICQYZVEPBJON-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CC=CC(=O)C1

Canonical SMILES

CC1CC=CC(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

(S)-N-methyl-1-phenyl-2-(1-piperidinyl)ethanamine (345.0 mg, 1.58 mmol) was dissolved in ether (12 mL) and n-butyllithium (2.5M in hexanes, 0.63 mL, 1.575 mmol) was added to the solution at -65° C. The solution was stirred for 5 min at -65° C., warmed to 0° C. and stirred for 10 min at 0° C. To a second flask was added CuI (251 mg, 1.32 mmol) and 10 mL of diethyl ether. This solution was cooled to -40° C. and treated with n-butyl lithium (0.53 mL, 1.323 mmol). The solution in the first flask was cooled to -35° C. and added via canula to the solution of n-BuCu in the second flask. The resulting solution was stirred for 15 min at -35° C., for 10 min at -30° C., and cooled to -78° C. After 30 min, 5-methyl-2-cyclohexenone (290 mg, 2.64 mmol) was added slowly at -78° C. The reaction mixture was quenched after 1 hr by adding 4N NH4Cl (15 mL) at -78° C. and extracted with ether (20 mL). The extract was washed with 1N HCl (15 mL), dried (Na2SO4) and concentrated. The oily residue was purified by column chromatography on silica gel (ether/pentane=1/8 followed by ether/pentane=1/5) to afford (S,S)-3-n-butyl-5-methylcyclohexanone (176 mg, 79% chemical yield, 39% ee, [α]D =5.5 (c=1.00, benzene)) and (R)-5-methyl-2-cyclohexenone (78 mg, 54% chemical yield, 28% ee, [α]D =22.8 (c=4.00, acetone)).
Name
(S)-N-methyl-1-phenyl-2-(1-piperidinyl)ethanamine
Quantity
345 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Three
Quantity
290 mg
Type
reactant
Reaction Step Four
Name
CuI
Quantity
251 mg
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

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